molecular formula C20H28ClN3O5S B11340167 Ethyl 4-({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate

Ethyl 4-({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate

Cat. No.: B11340167
M. Wt: 458.0 g/mol
InChI Key: ITEZVRCBIJDDBM-UHFFFAOYSA-N
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Description

ETHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine and piperazine ring, both of which are integral to its chemical structure and functionality. The presence of a chlorophenyl group and a methanesulfonyl group further adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the chlorophenyl and methanesulfonyl groups. Common reagents used in these reactions include various chlorinating agents, sulfonyl chlorides, and ethyl esters. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions is crucial to ensure consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions are commonly used. The conditions for these reactions vary but often include specific temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

ETHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE: Similar structure but with a different position of the chlorine atom.

    METHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The uniqueness of ETHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H28ClN3O5S

Molecular Weight

458.0 g/mol

IUPAC Name

ethyl 4-[1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H28ClN3O5S/c1-2-29-20(26)23-12-10-22(11-13-23)19(25)17-6-8-24(9-7-17)30(27,28)15-16-4-3-5-18(21)14-16/h3-5,14,17H,2,6-13,15H2,1H3

InChI Key

ITEZVRCBIJDDBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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